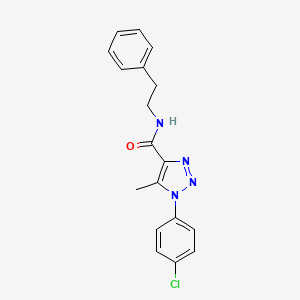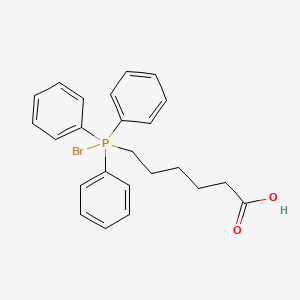
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.34 g/mol . It is known for its unique structure, which includes a bromine atom attached to a triphenylphosphoranyl group, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid typically involves the reaction of triphenylphosphine with a suitable brominated hexanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The phosphanyl group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form phosphine amides, while oxidation reactions can form phosphine oxides .
Applications De Recherche Scientifique
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and phosphanyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid include:
(4-Carboxybutyl)triphenylphosphonium bromide: Known for its use in mitochondrial targeting and delivery systems.
Triphenylphosphine derivatives: Widely used in organic synthesis and catalysis.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromine atom and a triphenylphosphoranyl group, which provides distinct reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C24H26BrO2P |
|---|---|
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
6-[bromo(triphenyl)-λ5-phosphanyl]hexanoic acid |
InChI |
InChI=1S/C24H26BrO2P/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22,23-17-9-3-10-18-23)20-12-4-11-19-24(26)27/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) |
Clé InChI |
RWBSUACWLXYFPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCC(=O)O)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
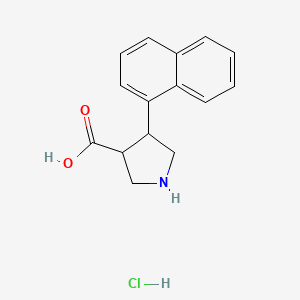
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
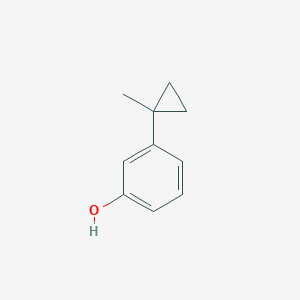
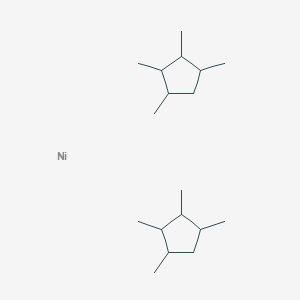
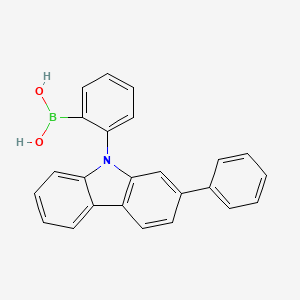

![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)
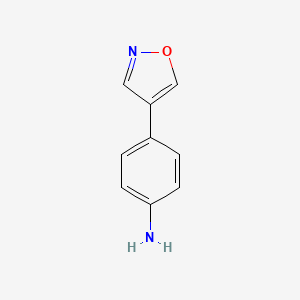
![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)
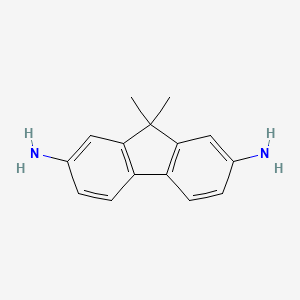
![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)
